5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide
Overview
Description
The compound "5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide" is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom in the ring. The presence of the hydrazide functional group suggests potential reactivity and the possibility for further chemical modifications. This type of compound is of interest due to its potential biological activities and its utility in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves a one-pot three-component cascade reaction, as described in the synthesis of pyrazolo[5,1-a]isoindole scaffolds. This process includes the initial condensation of an allenic ketone with hydrazine, followed by a Pd-catalyzed isocyanide insertion into the C-Br bond and intramolecular C-N bond formation . Although the specific synthesis of "5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide" is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of substituents on the isoxazole ring, which can significantly influence the compound's reactivity and interaction with biological targets. The structure of such compounds is typically confirmed using spectroscopic methods such as NMR . The bromophenyl group in "5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide" would likely be an important structural feature, influencing the compound's electronic properties and its potential to undergo further chemical reactions.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, often facilitated by their functional groups. For instance, the hydrazide group can undergo condensation reactions to form hydrazide-hydrazones, which have been shown to possess biological activity . The bromine atom present in the compound could also be a site for nucleophilic substitution reactions, allowing for the introduction of different substituents and the generation of a diverse array of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as lipophilicity, can be determined using techniques like RP-HPTLC chromatography . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The presence of different substituents can significantly alter these properties, affecting the compound's solubility, stability, and overall reactivity.
Scientific Research Applications
“5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” is a chemical compound with the empirical formula C10H8BrN3O2 and a molecular weight of 282.09 . It’s a solid substance with a melting point of 191 °C .
Isoxazole, the core structure of this compound, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
One specific application of isoxazole derivatives was reported by Liu et al., who synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities against B. cinerea and R. cerealis .
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Drug Discovery Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could potentially be used in the development of new drugs due to its isoxazole core structure .
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Synthetic Chemistry Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
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Pharmacokinetics The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” has properties such as high GI absorption and BBB permeant, which makes it potentially useful in pharmacokinetic studies .
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Antifungal Activities Isoxazole derivatives have been reported to exhibit antifungal activities . For instance, a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .
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Anticancer Drug Design Isoxazole derivatives are significant in the field of drug discovery, particularly in anticancer drug design . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could potentially be used in the development of new anticancer drugs due to its isoxazole core structure .
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Nanocatalysis Isoxazole derivatives have been used in nanocatalysis . The compound “5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide” could potentially be used as a catalyst in nanoscale reactions .
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPZSOFCTGFTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584569 | |
Record name | 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide | |
CAS RN |
870703-96-1 | |
Record name | 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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